Ethyl 2-(aminooxy)butanoate
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Overview
Description
Ethyl 2-(aminooxy)butanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in fruits and flowers
Preparation Methods
Ethyl 2-(aminooxy)butanoate can be synthesized through several methods. One common method involves the nucleophilic acyl substitution of an acid chloride with an alcohol. Another method includes the reaction of carboxylic acids with alcohols in the presence of a catalyst like concentrated sulfuric acid . Industrial production methods often involve the use of enzymatic processes to enhance yield and reduce costs .
Chemical Reactions Analysis
Ethyl 2-(aminooxy)butanoate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to primary alcohols.
Aminolysis: This reaction involves the conversion of the ester into amides using amines.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(aminooxy)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(aminooxy)butanoate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Ethyl 2-(aminooxy)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share a common ester functional group, this compound is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity . Similar compounds include:
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Biological Activity
Ethyl 2-(aminooxy)butanoate is a compound of significant interest in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its chemical properties, mechanisms of action, and relevant research findings.
This compound is an ester that can undergo various chemical reactions, including:
- Hydrolysis : The ester can be hydrolyzed into butanoic acid and ethanol under acidic or basic conditions.
- Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Aminolysis : The compound can react with amines to form amides, which are of interest in drug development and organic synthesis.
These reactions make it a versatile reagent in organic chemistry and medicinal chemistry applications .
The primary mechanism of action for this compound involves its interaction with specific enzymes. The aminooxy group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition occurs by preventing substrate binding, thereby disrupting normal catalytic processes .
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on various enzymes, including histone deacetylases (HDACs). In a study evaluating multiple compounds, it was found that derivatives containing the aminooxy moiety showed potent HDAC inhibitory activity, with IC50 values in the micromolar to nanomolar range depending on structural modifications .
Case Studies
- Histone Deacetylase Inhibition :
- Functionalized Amino Acids :
- Synthesis and Characterization :
Applications in Medicine and Industry
This compound is being investigated for several applications:
- Medicinal Chemistry : Its role as an enzyme inhibitor makes it a candidate for developing therapeutics targeting diseases where enzyme dysregulation is a factor.
- Organic Synthesis : It serves as a precursor for synthesizing more complex molecules, contributing to advancements in drug development and chemical research.
- Flavor and Fragrance Industry : Due to its pleasant odor profile, it is also utilized in producing flavors and fragrances .
Summary Table of Biological Activities
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 2-aminooxybutanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-5(10-7)6(8)9-4-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
KXQBVDGBWTVIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)ON |
Origin of Product |
United States |
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